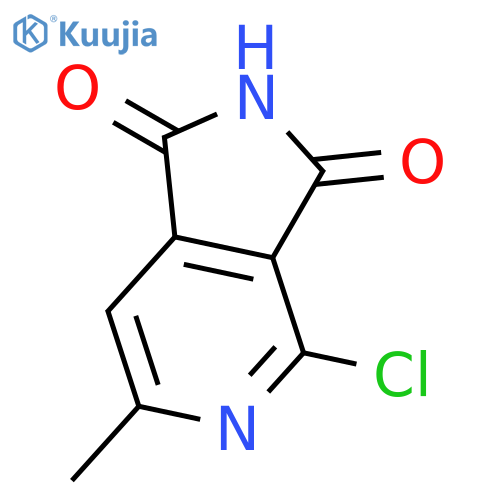

Cas no 40107-91-3 (4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione)

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 4-chloro-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridine-1,3-dione

- 4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione

- 2-Chlor-6-methylcinchomeronsaeureimid

- 2-chloro-6-methyl-3,4-pyridinedicarboximide

- 2-chloro-6-methyl-3,4-pyridinedicarboxylic acid imide

- CS-0238142

- AKOS006229624

- DTXSID60381847

- EN300-190554

- Z1201619166

- MFCD00124966

- 4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

- SCHEMBL8500034

- 4-Chloro-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

- 40107-91-3

- 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione

-

- MDL: MFCD00124966

- インチ: InChI=1S/C8H5ClN2O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H,11,12,13)

- InChIKey: XIOFGDFAJNWLRC-UHFFFAOYSA-N

- SMILES: CC1=CC2=C(C(=O)NC2=O)C(=N1)Cl

計算された属性

- 精确分子量: 196.00400

- 同位素质量: 196.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 0

- 複雑さ: 269

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- PSA: 59.06000

- LogP: 1.25580

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione Security Information

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM382981-1g |

4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE |

40107-91-3 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Enamine | EN300-190554-2.5g |

4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

40107-91-3 | 95% | 2.5g |

$1903.0 | 2023-09-18 | |

| Enamine | EN300-190554-5g |

4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

40107-91-3 | 95% | 5g |

$2816.0 | 2023-09-18 | |

| Enamine | EN300-190554-1.0g |

4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

40107-91-3 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR00BZEH-250mg |

4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione |

40107-91-3 | 95% | 250mg |

$687.00 | 2025-01-24 | |

| Enamine | EN300-190554-0.05g |

4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

40107-91-3 | 95% | 0.05g |

$226.0 | 2023-09-18 | |

| 1PlusChem | 1P00BZ65-50mg |

4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE |

40107-91-3 | 95% | 50mg |

$326.00 | 2025-02-25 | |

| 1PlusChem | 1P00BZ65-100mg |

4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE |

40107-91-3 | 95% | 100mg |

$473.00 | 2025-02-25 | |

| A2B Chem LLC | AF57997-100mg |

4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE |

40107-91-3 | 95% | 100mg |

$390.00 | 2024-04-20 | |

| Enamine | EN300-190554-0.1g |

4-chloro-6-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

40107-91-3 | 95% | 0.1g |

$337.0 | 2023-09-18 |

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

7. Back matter

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dioneに関する追加情報

Chemical Profile of 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS No. 40107-91-3)

The compound 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS No. 40107-91-3) represents a significant structural motif in the realm of heterocyclic chemistry, featuring a fused pyrrole-pyridine system with functionalized nitrogen and oxygen atoms. This bicyclic scaffold has garnered considerable attention in pharmaceutical research due to its potential as a precursor or intermediate in the synthesis of biologically active molecules.

The presence of a chloro substituent at the 4-position and a methyl group at the 6-position introduces specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The dione functionality at the 1,3 positions further enhances its versatility as a synthetic building block. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and pharmacokinetic profiles.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. The pyrrolo[3,4-c]pyridine core is particularly noteworthy, as it is found in several known bioactive agents, including kinase inhibitors and antiviral compounds. The compound under discussion (4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione) serves as an intriguing candidate for further exploration in this context.

One of the most compelling aspects of this molecule is its potential utility in the development of small-molecule inhibitors targeting protein-protein interactions or enzyme-mediated pathways. The chloro substituent can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse pharmacophores. Similarly, the methyl group can influence the conformational landscape of the molecule, potentially enhancing binding to specific biological receptors.

Recent advances in computational chemistry have enabled more efficient screening of such heterocyclic scaffolds for drug-like properties. Molecular modeling studies suggest that derivatives of 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione may exhibit favorable interactions with certain protein targets, making them promising candidates for further medicinal chemistry optimization.

The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the pyrrole-pyridine core followed by functional group interconversions to introduce the chloro, methyl, and dione moieties. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for downstream applications.

In academic research circles, this compound has been explored as a precursor for more complex architectures. For instance, it has been utilized in generating derivatives with appended pharmacophores designed to interact with specific biological pathways. Such derivatives have shown promise in preclinical studies as modulators of inflammatory responses and metabolic disorders.

The dione functionality in 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is particularly noteworthy from a chemical biology perspective. Diones are known to exhibit versatile reactivity, enabling both nucleophilic additions and oxidation-reduction processes. This dual functionality makes them valuable tools in synthetic chemistry for constructing more elaborate molecular frameworks.

From an industrial standpoint, the demand for high-quality intermediates like this one continues to rise as pharmaceutical companies seek innovative solutions for drug discovery programs. The ability to efficiently synthesize and modify such heterocyclic compounds is critical for accelerating the development of novel therapeutics.

Future research directions may focus on exploring derivatives of this scaffold with enhanced solubility or improved metabolic stability. Additionally, investigating its potential as an inhibitor or activator of specific enzymes could unlock new therapeutic opportunities. The combination of experimental synthesis with cutting-edge computational methods will be essential in unraveling its full potential.

40107-91-3 (4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo3,4-cpyridine-1,3-dione) Related Products

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)